2-(Carbamoylamino)-4-chlorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of D-amino acids has been developed, which are mainly divided into chemical synthetic methods and biosynthetic methods . A method for the rapid and efficient microwave-assisted synthesis of N-carbamoyl-L-amino acids has also been reported .
Molecular Structure Analysis
The molecular structure of similar compounds can be quite complex. For instance, carbamoyl phosphate synthetase (glutamine-hydrolysing) is an enzyme that catalyzes the reactions that produce carbamoyl phosphate . Also, the structure of phenyl-Gly-type amino acids has been investigated .
Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite intricate. For instance, amino acid analysis involves a series of chromatographic techniques that can be used to measure protein levels . Also, the oxidative decarboxylation of oxamic acids can generate carbamoyl radicals .
Physical and Chemical Properties Analysis
Amino acids, which are related compounds, are colorless, crystalline substances. Most amino acids are tasteless but some are sweet or bitter. Amino acids have high melting points due to ionic properties. The solubility of amino acids depends upon polarity, iso-electric point, nature of solvent (pH), and temperature .
Scientific Research Applications
Environmental and Toxicological Research
Global Trends in Herbicide Toxicity Studies
Research on herbicides like 2,4-D (a compound similar in structure to 2-(Carbamoylamino)-4-chlorobenzoic acid) has rapidly advanced, highlighting the importance of studying their toxicity and mutagenicity. This review provides a scientometric analysis of global research trends, suggesting future studies should focus on molecular biology, gene expression, and pesticide degradation to mitigate environmental impacts (Zuanazzi, Ghisi, & Oliveira, 2020).
Herbicide Behavior in Agricultural Environments
The review on 2,4-D, a herbicide closely related to this compound, discusses its extensive use in agriculture and the environmental damages due to its indiscriminate use. It emphasizes the role of microorganisms in degrading herbicides, which can mitigate environmental pollution and protect public health (Magnoli et al., 2020).
Biodegradation and Environmental Fate
Sorption to Soil and Organic Matter
Studies on sorption mechanisms provide insights into how compounds like this compound may interact with soil and organic matter. Understanding these interactions is crucial for assessing the environmental fate and mobility of such chemicals (Werner, Garratt, & Pigott, 2012).
Pesticide Industry Wastewater Treatment
Research into treatment options for wastewater from the pesticide industry, which may contain compounds similar to this compound, is critical. This study explores the efficiency of biological processes and activated carbon in removing toxic pollutants, providing a pathway for creating high-quality effluents (Goodwin et al., 2018).
Mechanism of Action
Target of Action
Carbamoyl compounds are known to interact with various enzymes such as carbamoyl phosphate synthetase and N-carbamoyl-D-amino acid hydrolase . These enzymes play crucial roles in various biochemical processes, including the urea cycle and amino acid metabolism .
Mode of Action
Carbamoylation, a process where a carbamoyl moiety is added to proteins, peptides, or amino acids, is a known post-translational modification . This modification can affect the structure and function of proteins, potentially influencing various biological processes .
Biochemical Pathways
Carbamoyl compounds like 2-(Carbamoylamino)-4-chlorobenzoic acid may be involved in several biochemical pathways. For instance, carbamoyl phosphate, a related compound, is a key molecule in the urea cycle . It is also involved in the biosynthesis of many important biological molecules, including arginine and pyrimidines .
Result of Action
Carbamoylated proteins have been linked to various pathophysiological effects, including atherosclerosis, lipid metabolism, immune system dysfunction, and renal fibrosis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(carbamoylamino)-4-chlorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-4-1-2-5(7(12)13)6(3-4)11-8(10)14/h1-3H,(H,12,13)(H3,10,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASXTCYIFHJOFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431941 | |
Record name | 2-(carbamoylamino)-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214288-97-8 | |
Record name | 2-(carbamoylamino)-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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